(2,5-Dichlorothiophen-3-yl)(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,5-Dichlorothiophen-3-yl)(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone: is a complex organic compound characterized by its unique molecular structure, which includes a dichlorothiophene moiety and a piperazine ring linked to a methoxy-substituted benzo[d]thiazole group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the core thiophene and benzo[d]thiazole structures. These intermediates are then coupled using appropriate reagents under controlled conditions to form the final product. Common synthetic routes may include:
Thiophene Synthesis: : Starting with 2,5-dichlorothiophene, various reactions can be employed to introduce the necessary functional groups.
Benzo[d]thiazole Synthesis: : The benzo[d]thiazole core can be synthesized from appropriate precursors, followed by methoxylation and methylation to achieve the desired substitution pattern.
Coupling Reaction: : The thiophene and benzo[d]thiazole intermediates are then coupled using a piperazine derivative under specific reaction conditions, such as the use of coupling reagents like carbodiimides or activating agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, focusing on optimizing reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: : Reduction reactions can be performed on the piperazine ring or the benzo[d]thiazole moiety.
Substitution: : Various nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and KMnO4 (potassium permanganate).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: : Reagents like alkyl halides, acyl chlorides, and amines can be employed for substitution reactions.
Major Products Formed
Oxidation Products: : Sulfoxides and sulfones.
Reduction Products: : Reduced derivatives of the piperazine ring or benzo[d]thiazole moiety.
Substitution Products: : Various substituted derivatives depending on the reagents used.
Scientific Research Applications
This compound has shown potential in several scientific research applications:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : Its biological activity can be explored for potential therapeutic uses.
Medicine: : It may have applications in drug discovery and development, particularly in targeting specific biological pathways.
Industry: : It can be used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
This compound can be compared with other similar compounds, such as:
2,5-Dichlorothiophen-3-ylmethanol: : Similar thiophene structure but lacking the piperazine and benzo[d]thiazole groups.
4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazine: : Similar benzo[d]thiazole and piperazine groups but lacking the thiophene ring.
2,5-Dichlorothiophen-3-ylpiperazine: : Similar thiophene and piperazine groups but lacking the benzo[d]thiazole moiety.
Properties
IUPAC Name |
(2,5-dichlorothiophen-3-yl)-[4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2N3O2S2/c1-10-3-4-12(25-2)14-15(10)27-18(21-14)23-7-5-22(6-8-23)17(24)11-9-13(19)26-16(11)20/h3-4,9H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARSHWBNXZCCOKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N3CCN(CC3)C(=O)C4=C(SC(=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.